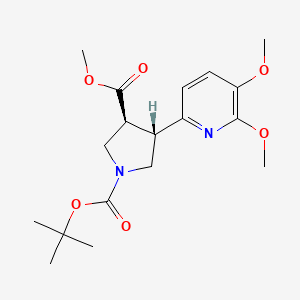

(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

(Rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine core. One common approach is the reaction of 5,6-dimethoxypyridin-2-yl with tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yields and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific and industrial applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds due to its structural complexity and functional groups.

Key Studies:

- Research indicates that derivatives of this compound exhibit activity against certain types of cancer cells and may serve as lead compounds for drug development .

Bioactive Small Molecules

This compound is categorized as a bioactive small molecule, which has implications in proteomics research. Its ability to interact with biological targets makes it valuable for studying protein functions and pathways.

Case Study Example :

A study utilized this compound in assays to evaluate its effects on specific protein interactions within cancer cell lines. The results suggested modulation of key signaling pathways involved in cell proliferation and survival .

Synthesis of Heterocyclic Compounds

The compound is also employed in the synthesis of other heterocyclic compounds, which are essential in developing new materials and pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity or alter pharmacokinetic properties.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparación Con Compuestos Similares

When compared to similar compounds, (rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate stands out due to its unique structural features and versatility. Some similar compounds include:

1-tert-Butyl 3-methylpyrrolidine-1,3-dicarboxylate

4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

These compounds share similar structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Actividad Biológica

(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties, particularly in the context of neurological diseases and receptor interactions. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 1217674-57-1

The compound's biological activity primarily stems from its interaction with various neurotransmitter receptors. Preliminary studies indicate that it may influence dopaminergic signaling pathways, which are critical in the treatment of neurodegenerative disorders such as Parkinson's disease.

Receptor Interaction

Research has highlighted the importance of receptor affinity and selectivity in determining the therapeutic efficacy of compounds targeting the dopaminergic system. The following table summarizes key findings related to receptor binding affinities:

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| This compound | D2/D3 Dopamine Receptors | TBD | TBD |

Biological Activity Studies

- Neuroprotective Effects : In vitro studies have suggested that this compound may exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells. The compound's structure allows it to act as an antioxidant, potentially reducing neuronal damage associated with neurodegenerative diseases.

- Dopaminergic Activity : A structure-activity relationship study indicated that modifications in the pyrrolidine ring could enhance the selectivity and affinity for dopamine receptors. Compounds with similar structures have shown promise in alleviating symptoms of Parkinson’s disease by enhancing dopaminergic transmission.

-

Case Studies :

- In animal models of Parkinson’s disease, compounds structurally related to this compound have demonstrated significant improvements in motor function and reductions in neurodegeneration markers.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-11(12(10-20)16(21)25-6)13-7-8-14(23-4)15(19-13)24-5/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYAMTBOXQERHO-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673915 | |

| Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217674-57-1 | |

| Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.